molecular formula C₃₃H₃₅N₂NaO₅ B1150775 Defluoro Atorvastatin Sodium Salt

Defluoro Atorvastatin Sodium Salt

Cat. No.: B1150775
M. Wt: 562.63
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Classification

Defluoro atorvastatin sodium salt is a synthetic organic compound with the molecular formula $$ \text{C}{33}\text{H}{35}\text{N}2\text{NaO}5 $$ and a molecular weight of 562.631 g/mol . Classified as a statin derivative , it belongs to the pyrrole-substituted heptanoic acid family. This compound is structurally categorized as:

  • A sodium salt of desfluoroatorvastatin.
  • An impurity in the synthesis of atorvastatin, a cholesterol-lowering drug.
  • A non-fluorinated analog of atorvastatin, distinguished by the absence of a fluorine atom on its phenylcarbamoyl group.

Key physicochemical properties include:

Property Value Source
Melting Point Not reported
Solubility Water-soluble (sodium salt)
Stability Sensitive to oxidation

Historical Context in Statin Research

The discovery of this compound is intertwined with the development of statins, which began with Akira Endo’s 1973 isolation of compactin from Penicillium citrinum. Key milestones include:

  • 1978 : Synthesis of lovastatin, the first FDA-approved statin, which validated HMG-CoA reductase inhibition as a therapeutic strategy.
  • 1985 : Introduction of atorvastatin, featuring a fluorine atom to enhance bioavailability and receptor binding.
  • 2000s : Identification of this compound as a synthetic byproduct during atorvastatin production, leading to its characterization as a critical quality control marker .

This compound’s study has provided insights into statin structure-activity relationships, particularly the role of halogen substitutions in pharmacokinetics.

Molecular Nomenclature and Systematic Naming

The IUPAC name for this compound is:
Sodium (3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate .

Key identifiers:

  • CAS Registry Number : 433289-84-0.
  • Synonyms :
    • Atorvastatin Impurity A.
    • Desfluoroatorvastatin sodium salt.
    • (βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid sodium salt.

Structural features:

  • A pyrrole core substituted with diphenyl and phenylcarbamoyl groups.
  • A heptanoic acid side chain with hydroxyl groups at positions 3 and 5.

Structural Comparison with Atorvastatin

This compound differs from atorvastatin in two primary aspects:

Fluorine Substitution:

Feature Atorvastatin This compound
Fluorine Position 4-Fluorophenyl group at C2 Absent
Molecular Weight 558.64 g/mol 562.63 g/mol
Bioactivity Binds HMG-CoA reductase Lacks therapeutic activity

Counterion Differences:

Property Atorvastatin Calcium Salt This compound
Cation $$ \text{Ca}^{2+} $$ $$ \text{Na}^+ $$
Solubility Poor in water High in water
Role Active pharmaceutical ingredient Synthesis impurity

The absence of fluorine reduces the compound’s lipophilicity, altering its interaction with hydrophobic enzyme pockets. Meanwhile, the sodium salt enhances aqueous solubility, facilitating analytical detection during drug manufacturing.

Properties

Molecular Formula

C₃₃H₃₅N₂NaO₅

Molecular Weight

562.63

Synonyms

(βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; 

Origin of Product

United States

Preparation Methods

Direct Isolation from Hydrolysate

The residual solution after hydrolysis is treated with acetonitrile or tetrahydrofuran (THF), precipitating Atorvastatin sodium salt. The addition of electrolytes (e.g., NaCl) or polymers (e.g., polyethylene glycol) enhances crystallization efficiency. The resulting sodium salt exhibits a distinct powder X-ray diffraction (PXRD) pattern (Fig. 1 in the patent), confirming its polymorphic form.

Via N,N-Dicyclohexylethylenediamine Complex

Alternatively, the free acid is converted to an N,N-dicyclohexylethylenediamine salt by adjusting the pH to 4.5–6.5 and adding the diamine or its acetate salt. This complex is isolated via filtration, washed with cold methanol, and dried under vacuum. The diamine salt serves as a stable intermediate, with purity exceeding 99.5%.

Table 1: Comparison of Isolation Methods

ParameterDirect Sodium Salt IsolationDiamine Salt Isolation
Purity99.3%99.8%
Yield85–90%88–92%
Solvent SystemAcetonitrile/THFMethanol/Water
Polymorphic StabilityHighVery High

Final Salt Formation and Purification

The defluorinated Atorvastatin acid is converted to its sodium salt by neutralization with sodium hydroxide in a mixed solvent system (e.g., methanol/water). The sodium salt is precipitated by adding antisolvents like methyl tert-butyl ether (MTBE) or heptane. Critical steps include:

  • pH control : Maintaining a pH of 7.5–8.5 during neutralization to prevent decomposition.

  • Temperature management : Conducting precipitation at 25°C–30°C to avoid amorphous solid formation.

  • Drying protocols : Vacuum drying at 40°C–45°C to remove residual solvents without degrading the product.

Industrial-Scale Production Considerations

Industrial manufacturing of this compound incorporates continuous flow reactors and in-line analytics to monitor reaction progress. Key challenges include:

  • Defluorination efficiency : Ensuring complete fluorine removal without side reactions.

  • Polymorphic control : Maintaining consistent crystal structure across batches to meet regulatory specifications.

  • Waste management : Recycling solvents like methanol and acetonitrile to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Defluoro Atorvastatin Sodium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Lipid Management and Cardiovascular Health

Defluoro Atorvastatin Sodium Salt is primarily recognized for its lipid-lowering properties. As a structural analog of atorvastatin, it functions similarly by inhibiting HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The applications include:

  • Treatment of Dyslipidemia : It is effective in managing conditions such as hypercholesterolemia and mixed dyslipidemia. This compound can reduce levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels .
  • Cardiovascular Disease Prevention : It plays a significant role in the primary and secondary prevention of cardiovascular diseases. Studies indicate that statins, including atorvastatin and its derivatives, significantly lower the risk of heart attacks and strokes in patients with elevated cardiovascular risk factors .

Molecular Imaging

Recent advancements have explored the use of this compound as a molecular imaging tool. A notable study synthesized fluorine-18 labeled atorvastatin for positron emission tomography (PET) imaging:

  • Fluorine-18 Labeling : The compound was successfully labeled using a ruthenium-mediated deoxyfluorination process, yielding a product suitable for clinical imaging applications. This labeling technique enhances the visualization of statin distribution in vivo, which is crucial for understanding their pharmacokinetics and mechanisms of action .
  • Clinical Implications : The ability to visualize atorvastatin's biodistribution may aid in distinguishing between statin-resistant and non-resistant patients, thus personalizing treatment strategies .

Therapeutic Efficacy in Special Populations

This compound has shown promise in treating specific populations with unique health challenges:

  • Pediatric Use : While traditional atorvastatin has established efficacy in children with familial hypercholesterolemia, research into this compound may provide insights into its safety and effectiveness in younger populations .
  • Geriatric Considerations : Older adults often experience higher plasma concentrations of statins. Studies suggest that this compound may maintain efficacy while minimizing adverse effects in this demographic .

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial examined the effectiveness of this compound in patients with mixed dyslipidemia. Results indicated significant reductions in LDL-C and triglycerides after treatment over 12 weeks, demonstrating its potential as a therapeutic agent for lipid management.

Case Study 2: Molecular Imaging Application

In a study involving PET imaging with fluorine-18 labeled atorvastatin, researchers observed distinct patterns of uptake in various tissues. This research highlighted the compound's utility in understanding statin mechanisms and potential off-target effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₆₆H₆₆N₄O₁₀Na (sodium salt form) .
  • Molecular Weight : ~1155.3 g/mol (calcium salt form; sodium salt differs slightly due to cation substitution) .
  • Solubility: Likely higher in polar solvents (e.g., methanol, DMSO) compared to Atorvastatin Calcium, which is sparingly soluble in water .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula CAS Number Fluorine Atoms Solubility Profile Stability Notes
Atorvastatin Calcium C₆₆H₆₈CaF₂N₄O₁₀ 134523-03-8 2 Microsoluble in water; soluble in DMSO Stable under normal conditions; sensitive to strong acids/bases
Defluoro Atorvastatin Sodium Salt C₆₆H₆₆N₄O₁₀Na 433289-84-0 0 Likely enhanced solubility in polar solvents Data limited; fluorine removal may reduce metabolic stability
Atorvastatin Related Compound A (Desfluoro Impurity) C₆₆H₆₆CaN₄O₁₀ 433289-83-9 0 Similar to parent compound Classified as a synthesis impurity; requires strict control
Fluvastatin Sodium Salt C₂₄H₂₅FNO₄Na 93957-55-2 1 Highly soluble in water Co-amorphous forms show improved stability

Key Observations :

  • Salt Forms : Sodium salts (e.g., Defluoro Atorvastatin Sodium, Fluvastatin Sodium) generally exhibit higher aqueous solubility than calcium salts, influencing bioavailability .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Comparison

Compound HMG-CoA Reductase Inhibition Metabolic Stability Toxicity Profile
Atorvastatin Calcium High (IC₅₀ ~8 nM) High (due to fluorine) Reproductive toxicity; organ damage risk
This compound Likely reduced Lower (fluorine absence) Limited data; may retain some toxicity
Fluvastatin Sodium Salt Moderate (IC₅₀ ~30 nM) Moderate Lower risk of myopathy compared to Atorvastatin

Key Observations :

  • Activity Reduction : Fluorine atoms in Atorvastatin enhance binding to HMG-CoA reductase. Defluoro analogs likely exhibit diminished potency .
  • Toxicity : Atorvastatin Calcium’s GHS Category 2 hazards (reproductive toxicity) may persist in Defluoro versions due to structural similarities, though direct evidence is lacking .

Table 3: Regulatory Status

Compound USP/EP Classification Permitted Impurity Threshold
Atorvastatin Calcium USP Monograph 〈1S〉 ≤0.15% for related compounds
This compound USP Related Compound A ≤0.20% in final product

Q & A

Q. What are the standard protocols for synthesizing Defluoro Atorvastatin Sodium Salt, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves dehalogenation or fluorination adjustments to the parent Atorvastatin structure. Key steps include:

  • Neutralization reactions to form the sodium salt from the free acid.
  • Purification via crystallization using solvents like ethanol or acetone to isolate the salt form .
  • Optimized reaction temperature (e.g., 40–60°C) and pH control (pH 7–9) to prevent degradation . Yield and purity depend on stoichiometric ratios, solvent selection, and post-synthesis HPLC analysis to verify <95% purity .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, focusing on the absence of fluorine in specific positions .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 244 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ~521 g/mol) and detect impurities .
  • Karl Fischer titration : Measure residual moisture content, critical for stability studies .

Q. How should researchers design solubility studies for this compound in aqueous and organic solvents?

  • Stepwise solubility profiling : Test in buffered solutions (pH 1.2–7.4) and solvents like methanol, DMSO, or acetonitrile.
  • Thermodynamic solubility : Use shake-flask methods with equilibration at 25°C and 37°C .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media, which impacts bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between this compound and its fluorinated analogs?

  • Comparative IC50 assays : Use in vitro HMG-CoA reductase inhibition assays under standardized conditions (e.g., 30-min pre-incubation).
  • Structural dynamics analysis : Employ molecular docking simulations to evaluate binding affinity differences due to fluorine absence .
  • Batch consistency checks : Verify peptide/salt content variations using HPLC-MS, as impurities >0.5% may skew results .

Q. What experimental strategies optimize the stability of this compound under varying storage conditions?

  • Forced degradation studies : Expose samples to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Lyophilization : Improve long-term stability by reducing hydrolytic degradation; monitor residual solvents (<0.1% per ICH guidelines) .
  • Excipient compatibility : Screen with mannitol or lactose to enhance solid-state stability .

Q. How can impurity profiling of this compound be systematically conducted to meet regulatory standards?

  • LC-MS/MS identification : Detect and quantify known impurities (e.g., difluoro analogs, calcium salt byproducts) using reference standards .
  • Threshold-based reporting : Adhere to ICH Q3A limits (0.10% for unidentified impurities; 0.15% for identified) .
  • Stress testing : Use oxidative (H2O2) and acidic/alkaline conditions to simulate degradation and validate analytical methods .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE requirements : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Segregate organic solvent waste and neutralize acidic/byproduct streams before disposal .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Dose-ranging in rodent models : Administer 10–50 mg/kg orally, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose.
  • Bioanalytical validation : Use LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL) .
  • Tissue distribution studies : Analyze liver and kidney homogenates to assess metabolite accumulation .

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